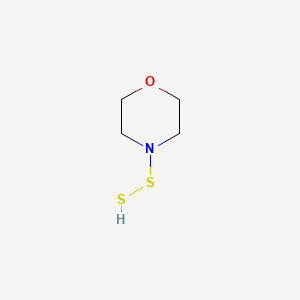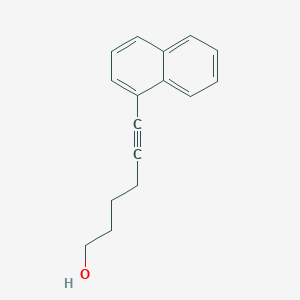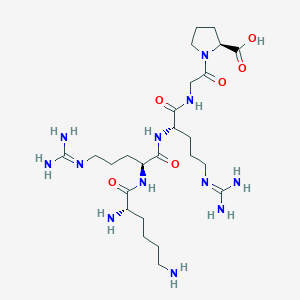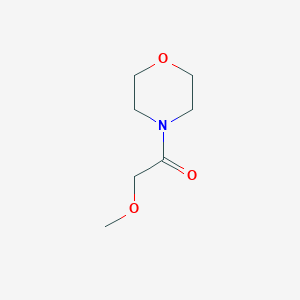![molecular formula C13H19N B12611630 Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]-](/img/structure/B12611630.png)
Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- is a chemical compound with the molecular formula C13H19N. It is also known by its IUPAC name, 1-(3-tert-butylphenyl)cyclopropan-1-amine. This compound is characterized by a cyclopropane ring attached to an amine group and a tert-butylphenyl group. It has a boiling point of 251.7°C at 760 mmHg and a density of 0.995 g/cm³.
Méthodes De Préparation
The synthesis of Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- typically involves the reaction of cyclopropanecarboxylic acid derivatives with amines under specific conditions. One common method includes the use of cyclopropanecarboxylic acid chloride and 3-tert-butylaniline in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to yield the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of cyclopropylamines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides.
Applications De Recherche Scientifique
Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of cyclopropane ring chemistry.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it useful in biochemical research.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring and amine group allow it to form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the tert-butylphenyl group can interact with hydrophobic pockets in receptors, modulating their function. These interactions can lead to changes in cellular signaling pathways and biochemical processes .
Comparaison Avec Des Composés Similaires
Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- can be compared with other similar compounds such as:
Cyclopropanamine, 1-phenyl-: Lacks the tert-butyl group, resulting in different reactivity and biological activity.
Cyclopropanamine, 1-[3-(1,1-dimethylpropyl)phenyl]-: Has a different alkyl group, affecting its chemical properties and applications.
Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]-2-methyl-:
These comparisons highlight the uniqueness of Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]- in terms of its structure and applications.
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
1-(3-tert-butylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C13H19N/c1-12(2,3)10-5-4-6-11(9-10)13(14)7-8-13/h4-6,9H,7-8,14H2,1-3H3 |
Clé InChI |
CEPJQAFVPMIAJG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC(=C1)C2(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S)-Piperidin-2-yl]methyl butanoate](/img/structure/B12611553.png)

![1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12611574.png)


![N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine](/img/structure/B12611588.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone](/img/structure/B12611594.png)
![Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B12611601.png)
![Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12611603.png)
![{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone](/img/structure/B12611605.png)
![Benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]-](/img/structure/B12611606.png)
![9-(2-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}ethyl)-9H-carbazole](/img/structure/B12611618.png)
![2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine](/img/structure/B12611625.png)
